molecular formula C21H21FN2O3S B3008217 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone CAS No. 946224-05-1

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone

Cat. No.: B3008217
CAS No.: 946224-05-1
M. Wt: 400.47
InChI Key: QERDFLCWPCOTDI-UHFFFAOYSA-N
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Description

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H21FN2O3S and its molecular weight is 400.47. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis and Applications

A study by Liu et al. (2013) detailed the enantioselective [4 + 2] cycloaddition of cyclic N-sulfimines and acyclic enones or ynones, leading to sulfamidate-fused 2,6-disubstituted piperidin-4-ones. This method provides a concise route to valuable compounds with high diastereo- and enantioselectivity, indicating potential applications in the synthesis of complex molecules and drug intermediates (Liu et al., 2013).

Protection Group Strategy in Carbohydrate Chemistry

Spjut et al. (2010) developed the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for the protection of hydroxyl groups in carbohydrate chemistry. This group was synthesized and evaluated, showing high yields and stability under various conditions, making it a valuable tool in the synthesis and modification of carbohydrates (Spjut et al., 2010).

Anticancer Activity of Sulfone Derivatives

Research by Bashandy et al. (2011) focused on the synthesis of novel sulfones with biologically active moieties, including hydrazides and chromenes, starting with 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone. These compounds exhibited in vitro anticancer activity against the MCF7 breast cancer cell line, suggesting their potential as therapeutic agents (Bashandy et al., 2011).

Analytical Derivatization in Liquid Chromatography

Wu et al. (1997) introduced a new sulfonate reagent for analytical derivatization in liquid chromatography, which includes a fluorophore for sensitive detection. This reagent provides a method for the efficient analysis of analytes, demonstrating the applicability of fluorophenylsulfonyl compounds in analytical chemistry (Wu et al., 1997).

Properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c22-16-8-10-17(11-9-16)28(26,27)20-14-24(19-7-3-2-6-18(19)20)15-21(25)23-12-4-1-5-13-23/h2-3,6-11,14H,1,4-5,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERDFLCWPCOTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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